4-Amino-3-iodobenzonitrile

Palladium Catalysis Carbonylation Regioselective Functionalization

Researchers requiring the ortho-iodo/para-amino substitution pattern for Pd-catalyzed cross-coupling find generic iodoanilines inadequate. 4-Amino-3-iodobenzonitrile (CAS 33348-34-4) resolves this with a validated 1,2,4-trisubstitution pattern. • Enables fused carbazole synthesis via hydroamination-double hydroarylation-unattainable with 3-iodobenzonitrile or 4-iodoaniline. • Retains nitrile during Pd-catalyzed carbonylation to ketoamides, eliminating protection/deprotection steps. • RNase L inhibition (IC50 2.30 nM) supports antiviral/anticancer SAR programs. Supplied at ≥98% purity with full QC documentation. Ambient shipping; light-sensitive storage.

Molecular Formula C7H5IN2
Molecular Weight 244.03 g/mol
CAS No. 33348-34-4
Cat. No. B1275651
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-3-iodobenzonitrile
CAS33348-34-4
Molecular FormulaC7H5IN2
Molecular Weight244.03 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C#N)I)N
InChIInChI=1S/C7H5IN2/c8-6-3-5(4-9)1-2-7(6)10/h1-3H,10H2
InChIKeyUOWVTQFTEAYDLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-3-iodobenzonitrile CAS 33348-34-4: Technical Specifications for Chemical Synthesis Procurement


4-Amino-3-iodobenzonitrile (CAS 33348-34-4) is a halogenated aromatic building block in the iodoaniline subclass, defined by the ortho-iodo/para-amino substitution pattern on a benzonitrile scaffold [1]. Key technical specifications include a molecular weight of 244.03 g/mol, a melting point range of 112-115 °C (lit.), and a topological polar surface area (TPSA) of 49.8 Ų [2]. Commercially available purity standards are established at 98% (GC) minimum . The compound is recognized as a light-sensitive solid requiring storage at room temperature in a dark place .

4-Amino-3-iodobenzonitrile: Why Structural Analogs Cannot Be Substituted in Palladium-Mediated Transformations


Substitution with isomeric iodoanilines or 3-iodobenzonitrile is precluded by regiochemical constraints critical to downstream reactivity. The ortho-iodo/para-amino arrangement in 4-amino-3-iodobenzonitrile enables distinct oxidative addition and transmetalation pathways compared to 4-iodoaniline (para-iodo) or 2-iodoaniline (ortho-iodo/ortho-amino) . This unique substitution pattern is not shared by 3-iodobenzonitrile (CAS 69113-59-3) or 4-amino-2-iodobenzonitrile, which exhibit different electronic and steric environments at the reaction center. The 1,2,4-trisubstitution pattern is particularly required for hydroamination-double hydroarylation sequences leading to fused carbazoles—a reactivity profile unattainable with non-iodinated or differently iodinated analogs . The following quantitative evidence delineates the specific performance advantages of this regioisomer.

4-Amino-3-iodobenzonitrile: Comparative Performance Data Against Closest Analogs


Reactivity Advantage: Oxidative Addition Selectivity in Carbonylation Versus 4-Iodoaniline

In palladium-catalyzed carbonylation reactions with primary and secondary amines to yield ketoamides, 4-amino-3-iodobenzonitrile serves as the substrate class representative (iodoanilines), whereas 4-iodoaniline demonstrates divergent regioselectivity . While quantitative reaction yield data for direct head-to-head comparison under identical conditions are not available in the open literature, the chemoselectivity conferred by the ortho-iodo substitution in the presence of a para-amino group is documented as enabling ketoamide formation without competitive amidation at the nitrile position . This contrasts with simple iodoarenes lacking the amino directing group, which may require orthogonal protection strategies.

Palladium Catalysis Carbonylation Regioselective Functionalization

Application Specificity: Fused Carbazole Synthesis Not Replicable with 3-Iodobenzonitrile

4-Amino-3-iodobenzonitrile is a documented reactant in hydroamination-double hydroarylation sequences for the synthesis of fused carbazoles . The ortho-iodo/para-amino arrangement facilitates sequential bond-forming events that are sterically and electronically impossible with 3-iodobenzonitrile (iodine meta to nitrile, no amino group) or 4-iodobenzonitrile (iodine para to nitrile, no amino group). The amino group serves as both a directing group and a nucleophilic handle, while the ortho-iodine enables oxidative addition. This dual functionality is absent in simpler iodobenzonitriles .

Heterocyclic Synthesis Carbazole Hydroamination

Purity and Availability: 98% (GC) Standard Versus Non-Standardized Analogs

Major vendors including Sigma-Aldrich, TCI, Aladdin, and AKSci supply 4-amino-3-iodobenzonitrile at a standardized purity of 98% (GC) minimum . Melting point specification is 112-115 °C (lit.) . In contrast, analogs such as 3-iodobenzonitrile and 2-iodobenzonitrile are typically supplied at lower purity tiers (e.g., 97%) or as technical grade . The commercial availability of 4-amino-3-iodobenzonitrile from multiple reputable sources with consistent analytical specifications supports batch-to-batch reproducibility, whereas certain regional isomers may require custom synthesis.

Quality Control Reproducibility Synthetic Reliability

Biological Activity: RNase L Activation (IC50 2.30 nM) as a Potential Differentiation Metric

4-Amino-3-iodobenzonitrile has been reported in BindingDB to activate RNase L with an IC50 value of 2.30 nM for inhibition of protein synthesis in mouse L cell extracts [1]. This value represents a direct binding affinity measurement from a primary screening assay. No comparable RNase L activation data are available for structurally related iodoanilines or iodobenzonitriles in the same database, precluding direct head-to-head comparison. However, the presence of this activity data establishes a benchmark for this specific compound in the context of 2-5A-dependent ribonuclease modulation.

RNase L Antiviral Research Innate Immunity

Physicochemical Differentiation: XLogP3 and Polar Surface Area Versus Regioisomers

Computed physicochemical properties for 4-amino-3-iodobenzonitrile include XLogP3-AA = 1.6 and topological polar surface area (TPSA) = 49.8 Ų [1][2]. These values differ from the 4-iodo regioisomer (4-iodoaniline: XLogP3 ≈ 1.8, TPSA ≈ 26.0 Ų) [3]. The higher TPSA of 4-amino-3-iodobenzonitrile reflects the contribution of the nitrile group, which reduces calculated membrane permeability compared to 4-iodoaniline while enhancing aqueous solubility potential. For medicinal chemistry programs optimizing CNS penetration (TPSA < 60-70 Ų desirable), both compounds fall within acceptable ranges, but the nitrile-containing analog offers additional hydrogen-bonding capacity.

Drug-likeness Permeability ADME Prediction

4-Amino-3-iodobenzonitrile: Optimal Application Scenarios Based on Verified Differentiation


Synthesis of Fused Carbazoles via Hydroamination-Double Hydroarylation

4-Amino-3-iodobenzonitrile is a validated substrate for the construction of fused carbazole scaffolds through sequential hydroamination and double hydroarylation . This transformation exploits the ortho-iodo/para-amino arrangement, which enables palladium-catalyzed oxidative addition at the C-I bond followed by intramolecular cyclization. The amino group directs regioselectivity, while the nitrile remains intact for potential downstream modification. Procurement of this specific regioisomer is mandatory; substitution with 3-iodobenzonitrile or 4-iodoaniline abrogates reactivity .

Palladium-Catalyzed Ketoamide Synthesis with Nitrile Preservation

Carbonylation of 4-amino-3-iodobenzonitrile with primary or secondary amines under palladium catalysis yields ketoamides while preserving the nitrile functionality . The chemoselectivity of this transformation distinguishes the compound from simpler iodoarenes that may require nitrile protection. This application is particularly relevant in multistep syntheses where the nitrile group is required for late-stage diversification .

RNase L Activation Studies in Antiviral and Anticancer Research

With an IC50 of 2.30 nM in mouse L cell extracts for RNase L-mediated inhibition of protein synthesis, 4-amino-3-iodobenzonitrile represents a structurally characterized iodoaniline with nanomolar potency against this innate immune target . Researchers exploring the 2-5A/RNase L pathway for antiviral or anticancer applications may use this compound as a starting point for structure-activity relationship studies, noting that no comparable activity data are available for regioisomeric iodoanilines in the same assay system.

Regioselective Aryl C-H Bond Functionalization Precursor

The presence of both an iodine atom (for cross-coupling) and an amino group (for directing and/or nucleophilic reactivity) makes 4-amino-3-iodobenzonitrile suitable for sequential C-H functionalization strategies . The ortho-iodo/para-amino substitution pattern provides a distinct electronic environment compared to 4-iodoaniline or 2-iodoaniline, influencing the site-selectivity of subsequent C-H activation steps. Computed properties (XLogP3 = 1.6; TPSA = 49.8 Ų) support solvent compatibility with polar aprotic conditions .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Amino-3-iodobenzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.